molecular formula C21H24N4O4S B2864563 (Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide CAS No. 1012566-24-3

(Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide

Cat. No.: B2864563
CAS No.: 1012566-24-3
M. Wt: 428.51
InChI Key: ILSGXQYTFPPHAA-UHFFFAOYSA-N
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Description

The compound “(Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide” features a thiazole core substituted with an N-acetyl-4-methoxyanilino group at position 2 and a cyano group at position 2 of the propenamide side chain. Structural analysis of such compounds often employs crystallographic tools like SHELX programs for refinement and validation .

Properties

IUPAC Name

(Z)-3-[2-(N-acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-4-29-11-5-10-23-20(27)16(13-22)12-17-14-30-21(24-17)25(15(2)26)18-6-8-19(28-3)9-7-18/h6-9,12,14H,4-5,10-11H2,1-3H3,(H,23,27)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSGXQYTFPPHAA-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=CC1=CSC(=N1)N(C2=CC=C(C=C2)OC)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCNC(=O)/C(=C\C1=CSC(=N1)N(C2=CC=C(C=C2)OC)C(=O)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide is a thiazole derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H24_{24}N4_{4}O4_{4}S
  • Molecular Weight : 428.5 g/mol
  • CAS Number : 1012566-24-3

Structural Features

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of an acetyl group and a methoxy group on the aniline moiety enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to (Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide exhibit significant antibacterial and antifungal activity. For instance, derivatives of thiazole have shown effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infectious diseases .

Anticancer Properties

Thiazole-based compounds are also recognized for their anticancer activities. Studies have reported that certain thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of key signaling pathways involved in tumor growth . The specific compound under discussion has not been extensively documented in this context; however, its structural similarities to known anticancer agents suggest a potential for similar activity.

The biological activity of thiazole derivatives often involves:

  • Inhibition of Enzymatic Activity : Thiazoles can inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Interaction : Some thiazoles act as ligands for specific receptors, modulating cellular responses.
  • Oxidative Stress Induction : Certain derivatives can increase reactive oxygen species (ROS) levels, leading to cellular damage and apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs to (Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide exhibited significant inhibition zones against tested pathogens, highlighting their potential as new antimicrobial agents .

Study 2: Anticancer Activity

In another investigation, a series of thiazole derivatives were synthesized and tested for their anticancer properties using human cancer cell lines. The study found that specific modifications on the thiazole ring enhanced cytotoxicity against breast cancer cells. This suggests that (Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide could be further developed as an anticancer drug candidate .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Thiazole vs. Oxazole Derivatives

The thiazole ring in the target compound differentiates it from oxazole-containing analogues, such as those synthesized via oxazol-5(4H)-one intermediates (e.g., (Z)-3-(4-hydroxy-3-methoxyphenyl)-N-propyl derivatives) . Thiazoles, with a sulfur atom instead of oxygen, exhibit stronger electron-withdrawing effects, which may enhance binding affinity to biological targets. For instance, sulfur’s polarizability could improve interactions with hydrophobic enzyme pockets compared to oxazole derivatives.

Table 1: Key Structural Differences
Feature Target Compound Oxazole Analogues
Core Heterocycle 1,3-Thiazole Oxazol-5(4H)-one
Substituent at C2 N-Acetyl-4-methoxyanilino Styryl or thienyl groups
Side Chain N-(3-ethoxypropyl) N-propyl
Functional Groups Cyano, ethoxypropyl amide Hydroxy, methoxy, acrylamido

Amide vs. Ester Linkages

The target compound’s amide linkage contrasts with ester-containing immunomodulators discussed in . Amides generally exhibit greater metabolic stability than esters, which are prone to hydrolysis by esterases. For example, studies on Mincle agonists show that amide-based compounds (e.g., TDMs) may sustain longer in vivo activity compared to ester analogues (TDEs), despite similar in vitro cytokine profiles .

Substituent Effects on Physicochemical Properties

The N-(3-ethoxypropyl) group in the target compound increases lipophilicity (logP) relative to shorter alkyl chains (e.g., N-propyl in ). This modification could enhance membrane permeability but reduce aqueous solubility. In contrast, the methoxypropylamino group in the structurally similar compound from (ZINC2438518) may balance solubility and lipophilicity differently due to the methoxy group’s polarity .

Table 2: Hypothetical Physicochemical Properties
Compound Molecular Weight (g/mol) Predicted logP Melting Point (°C)
Target Compound ~450 3.2 Not reported
(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-propyl derivative ~380 2.8 192–193
ZINC2438518 ~420 2.9 Not reported

Preparation Methods

Hantzsch Thiazole Formation with α-Halo Carbonyl Precursors

The foundational thiazole scaffold is synthesized via cyclocondensation of 4-methoxy-N-acetylaniline with α-bromo carbonyl compounds. As demonstrated by El-Sakka et al., this reaction proceeds through nucleophilic attack of thiourea’s sulfur atom on the α-carbon of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid, followed by intramolecular amidation (Scheme 1).

Optimized Conditions :

  • Reactant: Ethyl 3-bromopyruvate (1.2 eq)
  • Thiourea (1.0 eq)
  • Solvent: Ethanol/water (1:1 v/v)
  • Catalyst: NiFe₂O₄ nanoparticles (5 mg/mmol)
  • Temperature: 75°C, 45–60 min
  • Yield: 82–90%

Critical ¹H NMR Features:

  • Thiazole CH₂ multiplet: δ 3.28–3.67 ppm
  • Methine proton: δ 4.34–4.60 ppm
  • Aromatic protons: δ 7.03–7.80 ppm

One-Pot Multicomponent Assembly

Recent advancements by Gupta et al. demonstrate a streamlined one-pot synthesis using:

  • N-(3-(2-Bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-chlorophenyl)-2,6-dichlorobenzenesulfonamide
  • Thiosemicarbazide
  • Phthalic anhydride

Key Advantages :

  • Concurrent C–S and C–N bond formation
  • Reduced purification steps
  • Catalyst recyclability (NiFe₂O₄ nanoparticles)

Installation of α,β-Unsaturated Nitrile System

The cyanoenamide moiety is introduced via Knoevenagel condensation between thiazole-4-carbaldehyde and cyanoacetamide derivatives.

Procedure :

  • Generate thiazole-4-carboxylic acid via hydrolysis of ethyl ester intermediate.
  • Convert to acid chloride using SOCl₂.
  • Condense with cyanoacetamide in presence of piperidine (10 mol%) at 80°C.

Stereochemical Control :

  • Z-selectivity >90% achieved via low-temperature (0–5°C) reaction conditions.
  • Confirmed by ¹H NMR coupling constants (J = 12–14 Hz for trans-vinylic protons).

N-(3-Ethoxypropyl) Side Chain Incorporation

Final amidation employs 3-ethoxypropylamine under Schlenk conditions:

Optimized Protocol :

  • Reagent: EDCI/HOBt (1.5 eq each)
  • Solvent: Anhydrous DMF
  • Temperature: 0°C → RT, 12 hr
  • Yield: 78% after silica gel chromatography

Spectroscopic Characterization and Validation

¹³C NMR Key Signals :

  • Thiazole C=N: δ 173.53 ppm
  • Cyano carbon: δ 118.74 ppm
  • Acetyl carbonyl: δ 169.82 ppm

Mass Spectrometry :

  • Molecular ion peak: m/z 486.2 [M+H]⁺
  • Fragmentation pattern confirms loss of ethoxypropyl group (m/z 371.1).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Reaction Time Catalyst Loading
Hantzsch Cyclization 82 98.5 4 hr 5 mg/mmol
One-Pot Multicomponent 90 99.1 1 hr 5 mg/mmol
Stepwise Assembly 75 97.8 8 hr None

Challenges and Optimization Strategies

Key Issues :

  • Epimerization at α,β-unsaturated position during amidation
  • Competitive O-acetylation vs. N-acetylation

Solutions :

  • Use of bulky bases (DBU) to suppress enolate formation
  • Kinetic control via low-temperature acetylation (0°C)

Industrial-Scale Considerations

Patent CN104016944B highlights critical parameters for scale-up:

  • Extrusion temperatures: 80–140°C for thermoplastic processing
  • Solvent recovery systems for ethanol/water mixtures
  • Continuous flow reactors for Knoevenagel step

Q & A

Q. What are the key synthetic challenges in preparing (Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide, and how are they addressed experimentally?

The synthesis of this compound involves multi-step reactions requiring precise control of regioselectivity and stereochemistry. For example, the formation of the thiazole ring (common in similar compounds) often employs cyclization reactions under anhydrous conditions with catalysts like Pd/C or morpholine derivatives . Protecting groups (e.g., trityl) are critical to prevent undesired side reactions during intermediate steps . Reaction optimization via temperature gradients (e.g., 0–60°C) and solvent polarity adjustments (THF, DMF) improves yield and purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying regiochemistry and stereochemistry, particularly for distinguishing Z/E isomers via coupling constants in the enamide moiety . High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using programs like SHELXL) resolves absolute configuration and crystal packing . Purity is validated via HPLC with UV detection (λ = 254 nm) and elemental analysis .

Q. How can researchers optimize the solubility of this compound for in vitro bioactivity assays?

Solubility is enhanced using co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations. For aqueous buffers (e.g., PBS), micellar solubilization with surfactants (e.g., Tween-80) at 0.1–1% w/v is effective. Pre-formulation studies using differential scanning calorimetry (DSC) identify polymorphic stability, which impacts solubility .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Discrepancies often arise from metabolic instability or poor pharmacokinetic properties. To address this:

  • Perform metabolic profiling using liver microsomes or hepatocytes to identify degradation pathways .
  • Modify the 3-ethoxypropyl group to improve metabolic resistance (e.g., fluorinated analogs) .
  • Use radiolabeled analogs (e.g., ¹⁴C-tagged) for quantitative tissue distribution studies .

Q. How does the Z-configuration of the enamide moiety influence intermolecular interactions in crystal structures?

The Z-configuration creates a planar geometry that facilitates π-π stacking with aromatic residues in target proteins. Hydrogen-bonding interactions between the cyano group and backbone amides (e.g., in enzyme active sites) are critical for binding affinity. Graph set analysis (R²₂(8) motifs) reveals recurring hydrogen-bond patterns in co-crystals, guiding structure-based drug design .

Q. What computational methods are suitable for predicting the tautomeric stability of the thiazole ring in this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts tautomer populations in solution. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Molecular dynamics (MD) simulations (AMBER force field) assess tautomer-dependent binding modes in protein-ligand complexes .

Methodological Notes

  • Contradiction Handling : Conflicting NMR signals (e.g., overlapping peaks) are resolved via 2D techniques (COSY, HSQC) and variable-temperature NMR .
  • Isomer Purity : Chiral HPLC with amylose-based columns separates Z/E isomers (≥99% purity) .
  • Data Reproducibility : Strict inert atmosphere protocols (N₂/Ar) prevent oxidation of the cyano group during synthesis .

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